4-Cloro-3-yodoquinolina

Descripción general

Descripción

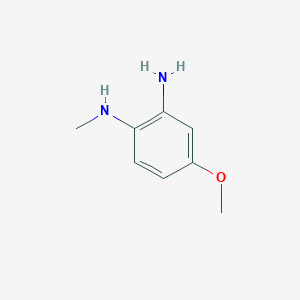

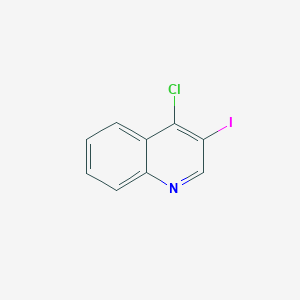

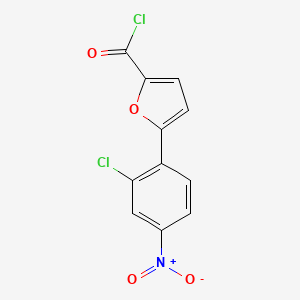

4-Chloro-3-iodoquinoline is an organic compound with the chemical formula C9H5ClIN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their versatile applications in industrial and synthetic organic chemistry, as well as their significant roles in medicinal chemistry .

Aplicaciones Científicas De Investigación

4-Chloro-3-iodoquinoline has numerous applications in scientific research:

Mecanismo De Acción

Target of Action

4-Chloro-3-iodoquinoline is a derivative of quinoline, a class of compounds that have been found to have various biological activities . The primary targets of quinoline derivatives are often enzymes or receptors involved in critical biological processes.

Mode of Action

Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.

Biochemical Pathways

Quinoline derivatives have been found to interfere with various biological pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these interactions can vary widely, depending on the specific target and the context in which it is expressed.

Pharmacokinetics

It is known that quinoline derivatives generally have high gastrointestinal absorption and are capable of crossing the blood-brain barrier . They are also known to be metabolized in the liver, primarily by cytochrome P450 enzymes .

Result of Action

Quinoline derivatives have been found to have various biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interactions with its targets and its impact on biochemical pathways.

Action Environment

The action of 4-Chloro-3-iodoquinoline can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, the presence of other compounds, such as drugs or metabolites, can affect the compound’s metabolism and excretion .

Métodos De Preparación

The synthesis of 4-Chloro-3-iodoquinoline typically involves sequential functionalization. One common method is the palladium-catalyzed cross-coupling reaction with phenylboronic acid, followed by the displacement of the 4-chloro atom with methoxide ion . This process can be summarized as follows:

Palladium-Catalyzed Cross-Coupling: The reaction of 2-aryl-4-chloro-3-iodoquinolines with phenylboronic acid in the presence of a palladium catalyst.

Displacement Reaction: The resulting 2,3-diaryl-4-chloroquinolines undergo displacement of the 4-chloro atom with methoxide ion to yield 2,3-diaryl-4-methoxyquinolines.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact .

Análisis De Reacciones Químicas

4-Chloro-3-iodoquinoline undergoes various chemical reactions, including:

Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to form carbon-carbon bonds.

Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and methoxide ion. The major products formed from these reactions are often diaryl-substituted quinolines .

Comparación Con Compuestos Similares

4-Chloro-3-iodoquinoline can be compared with other quinoline derivatives, such as:

Clioquinol: Known for its antifungal and antiprotozoal properties.

Chloroquine: Used as an antimalarial drug.

The uniqueness of 4-Chloro-3-iodoquinoline lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Propiedades

IUPAC Name |

4-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHOABWDLKHXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460299 | |

| Record name | 4-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-90-7 | |

| Record name | 4-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Chloro-3-iodoquinoline particularly useful in organic synthesis?

A1: The presence of both chlorine and iodine substituents at specific positions on the quinoline ring allows for sequential functionalization. The reactivity difference between the two halogens enables selective manipulation. For instance, the iodine atom is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkynyl [], or other groups at the 3-position. Subsequently, the chlorine atom at the 4-position can be further manipulated, enabling the synthesis of diversely substituted quinoline derivatives. [, ]

Q2: What kind of reactions are typically employed with 4-Chloro-3-iodoquinoline as a starting material?

A2: Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Sonogashira couplings, are frequently employed with 4-Chloro-3-iodoquinoline. [, , ] For example, reacting 4-Chloro-3-iodoquinoline derivatives with arylboronic acids under Suzuki-Miyaura conditions can yield 2,3-diaryl-4-chloroquinolines. [] Similarly, Sonogashira reactions with terminal alkynes introduce alkynyl groups at the 3-position. [, ] Subsequent modifications, such as nucleophilic substitution of the chlorine atom with methoxide, can be performed to further diversify the structures. []

Q3: Can you give an example of how the regioselectivity of reactions with 4-Chloro-3-iodoquinoline has been investigated?

A3: Research has demonstrated the regioselective nature of reactions using 4-Chloro-3-iodoquinoline. For instance, Sonogashira cross-coupling reactions with terminal alkynes preferentially occur at the iodine atom, leading to 2-aryl-3-(alkynyl)-4-chloroquinolines. This selectivity is crucial for achieving controlled and predictable synthesis of desired quinoline derivatives. [, ]

Q4: What are some of the potential applications of compounds derived from 4-Chloro-3-iodoquinoline?

A4: While the provided research primarily focuses on synthetic methodology, the diverse range of substituted quinolines accessible from 4-Chloro-3-iodoquinoline holds promise for various applications. Quinoline scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. [] Therefore, these synthetic strategies could contribute to the development of novel pharmaceuticals and other biologically active compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)

![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)

![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)

![5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde](/img/structure/B1365755.png)